molecular formula C14H16O3 B12560785 Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate CAS No. 189083-40-7

Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B12560785
CAS No.: 189083-40-7
M. Wt: 232.27 g/mol
InChI Key: GOBSTJCLHQLRDZ-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring, a carboxylate ester group, and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of 4-methylbenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then esterified using methanol and an acid catalyst. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Catalyst: Sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 4-methylbenzoic acid, cyclopentanone derivatives.

    Reduction: 4-methylphenylcyclopentanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-methylphenyl)-2-oxocyclohexane-1-carboxylate
  • Methyl 1-(4-methylphenyl)-2-oxocyclopropane-1-carboxylate
  • Methyl 1-(4-methylphenyl)-2-oxocyclobutane-1-carboxylate

Uniqueness

Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties

Properties

CAS No.

189083-40-7

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C14H16O3/c1-10-5-7-11(8-6-10)14(13(16)17-2)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

GOBSTJCLHQLRDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2=O)C(=O)OC

Origin of Product

United States

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